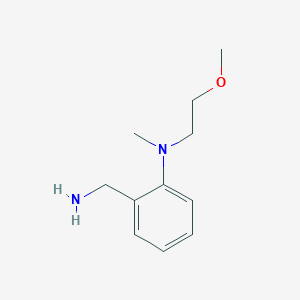

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxyethylamine is a chemical compound with the linear formula CH3OCH2CH2NH2 . It’s also known as 2-Aminoethyl methyl ether .

Synthesis Analysis

While specific synthesis methods for “2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline” are not available, there are studies on the protodeboronation of pinacol boronic esters, which could be relevant . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis

2-Methoxyethylamine is a clear colorless liquid with a sharp musty odor . The physical and chemical properties of “2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline” are not available in the sources I found.Applications De Recherche Scientifique

Antibacterial Activity : A study by Zhi et al. (2005) explored the synthesis of derivatives related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which demonstrated potent antibacterial activity against Gram-positive organisms in culture. Some compounds were also found to protect mice from lethal infections with S. aureus (Zhi et al., 2005).

Chemical Synthesis and Structure Analysis : Research by Odabaşoǧlu et al. (2003) on compounds similar to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, revealed insights into their structural properties and hydrogen bonding patterns. These findings are significant for understanding the chemical behavior of these compounds (Odabaşoǧlu et al., 2003).

Organic Chemistry and Catalysis : Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines, including compounds related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline. This method uses methanol as a methylating agent, showcasing an environmentally friendly and efficient approach in organic synthesis (Li et al., 2012).

Electropolymerization Studies : A study by Viva et al. (2002) on the electropolymerization of 2-methoxyaniline, a compound structurally related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, provided insights into the polymerization kinetics and the insertion of phenazinic units. This research is crucial for understanding the properties of polymers derived from these compounds (Viva et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline are specific RNA sequences. The compound is designed to specifically hybridize to its target RNA via Watson-Crick base pairing . This interaction prevents the expression of the encoded “disease-related” protein product .

Mode of Action

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline interacts with its targets through a process known as antisense inhibition . This involves the compound binding to its target RNA sequences, which in turn prevents these sequences from being translated into proteins . The result is a decrease in the production of the disease-related protein.

Biochemical Pathways

The exact biochemical pathways affected by 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline can vary depending on the specific RNA targets of the compound. The general effect is a disruption in the protein synthesis pathway, leading to a decrease in the production of certain proteins .

Pharmacokinetics

The pharmacokinetic properties of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline are characterized by its resistance to nuclease metabolism in both plasma and tissue . This resistance allows the compound to remain in the body for a longer period of time, increasing its bioavailability. The compound’s plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .

Result of Action

The result of the action of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is a decrease in the production of the disease-related protein. This can lead to a reduction in the symptoms associated with the overproduction of this protein .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(7-8-14-2)11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHMKIBCELMPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)

![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)